molecular formula C6H7ClN2O2 B1332957 6-Aminonicotinic acid monohydrochloride CAS No. 5336-87-8

6-Aminonicotinic acid monohydrochloride

Cat. No. B1332957
CAS RN: 5336-87-8
M. Wt: 174.58 g/mol
InChI Key: KPOMCBXVDGLPOJ-UHFFFAOYSA-N
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Description

6-Aminonicotinic acid monohydrochloride (6-ANHC) is an important component of the nicotinic acid family of compounds. It is a naturally occurring substance found in many plants, fungi, and bacteria, and is also used as a component of some drugs. 6-ANHC is a white crystalline powder with a pKa of 5.6 and a molecular weight of 214.6 g/mol. It is soluble in water, alcohol, and organic solvents, and is insoluble in ether. 6-ANHC has a wide range of uses in the pharmaceutical, chemical, and biotechnology industries.

Scientific Research Applications

Electrocatalytic Synthesis

6-Aminonicotinic acid can be synthesized electrocatalytically. A study by Gennaro et al. (2004) demonstrates its synthesis by electrochemical reduction of 2-amino-5-bromo and 2-amino-5-chloropyridine in the presence of CO2. This process yields good quantities of 6-aminonicotinic acid, highlighting its potential in industrial applications.

Solvatochromism and Prototropism

Dogra (2005) conducted studies on the solvatochromism and prototropism of 6-aminonicotinic acid, revealing its spectroscopic behavior in different solvents and acid-base concentrations (Dogra, 2005). This research contributes to understanding the compound's properties in various environments, which is crucial for its application in analytical chemistry.

Electroorganic Synthesis

Another approach to synthesizing 6-aminonicotinic acid involves electrochemical hydrogenation and carboxylation processes. Raju, Mohan, and Reddy (2003) reported a method that yields 6-aminonicotinic acid with good efficiency, indicating a viable pathway for its production in pharmaceutical and chemical industries (Raju, Mohan, & Reddy, 2003).

Electrocatalytic Carboxylation with CO2

Feng et al. (2010) explored a novel electrochemical procedure for carboxylating 2-amino-5-bromopyridine with CO2 to produce 6-aminonicotinic acid, achieving high yield and selectivity. This method avoids the use of volatile and toxic solvents, making it environmentally friendly (Feng et al., 2010).

Molecular Structure Analysis

The molecular structure and spectral properties of 2-aminonicotinic acid, a related compound, were analyzed by Karabacak, Kose, and Atac (2012). Their work provides insights into the compound's vibrational frequencies and molecular structure, useful for various scientific applications (Karabacak, Kose, & Atac, 2012).

Pharmacological Applications

Petersen et al. (2014) synthesized and evaluated 6-aminonicotinic acid analogues for their potential as GABA(A) receptor agonists. This research suggests the compound's applicability in neuroscience and pharmacology (Petersen et al., 2014).

Mechanism of Action

Target of Action

The primary target of 6-Aminonicotinic Acid Hydrochloride is the NADP+ -dependent enzyme, 6-phosphogluconate dehydrogenase . This enzyme plays a crucial role in the pentose phosphate pathway, a metabolic pathway parallel to glycolysis, which generates NADPH and pentoses.

Mode of Action

6-Aminonicotinic Acid Hydrochloride acts as an inhibitor of the 6-phosphogluconate dehydrogenase enzyme . By inhibiting this enzyme, it interferes with the normal functioning of the pentose phosphate pathway, leading to a disruption in the production of NADPH and pentoses.

Biochemical Pathways

The compound affects the pentose phosphate pathway . This pathway is crucial for the generation of NADPH, which is necessary for fatty acid synthesis and the regeneration of reduced glutathione, an antioxidant. The inhibition of 6-phosphogluconate dehydrogenase by 6-Aminonicotinic Acid Hydrochloride leads to a decrease in NADPH production, affecting these downstream processes.

Pharmacokinetics

The pharmacokinetics of 6-Aminonicotinic Acid Hydrochloride in mice have been studied . After intravenous administration, the compound reached peak serum concentrations of 80-90 mM and was cleared rapidly, with half-life values of 7.4 and 31.3 minutes for the two phases of elimination . The bioavailability was 80-100% with identical plasma pharmacokinetics after intraperitoneal administration . At least 25% of the compound was excreted unchanged in the urine .

Result of Action

The inhibition of the pentose phosphate pathway by 6-Aminonicotinic Acid Hydrochloride results in ATP depletion . This can lead to cell death, making the compound potentially useful in cancer treatment. In fact, it has been shown to synergize with DNA-crosslinking chemotherapy drugs, such as cisplatin, in killing cancer cells .

Action Environment

The action of 6-Aminonicotinic Acid Hydrochloride can be influenced by environmental factors. For instance, the presence of water molecules can lead to a significant structural transition in the molecular assembly of the compound . This involves the selective weakening of -C-H···O bonds between 6-Aminonicotinic Acid molecules and the formation of new -O-H···O bonds between the compound and water molecules . This could potentially affect the compound’s action, efficacy, and stability.

Safety and Hazards

6-Aminonicotinic acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-aminopyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2.ClH/c7-5-2-1-4(3-8-5)6(9)10;/h1-3H,(H2,7,8)(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOMCBXVDGLPOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30201523
Record name 6-Aminonicotinic acid monohydrochloride
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Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5336-87-8
Record name 6-Aminonicotinic acid monohydrochloride
Source ChemIDplus
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Record name 5336-87-8
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Record name 6-Aminonicotinic acid monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-AMINONICOTINIC ACID MONOHYDROCHLORIDE
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Q & A

Q1: What is the molecular structure of 6-aminonicotinic acid hydrochloride and how does it influence its crystal packing?

A1: 6-Aminonicotinic acid hydrochloride, also known as 2-amino-5-carboxypyridinium chloride, has the molecular formula C6H7N2O2+.Cl- []. The structure exhibits extensive hydrogen bonding interactions. The chloride ion interacts with the hydrogen atoms of the carboxylic acid group, the amino group, and the pyridinium ring. This intricate hydrogen bonding network leads to the formation of sheet-like structures in the crystal lattice. These sheets are stacked with a distance of 3.21 Å between them [].

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